N-methylthietan-3-amine hydrochloride
CAS No.: 2138509-52-9
Cat. No.: VC5485838
Molecular Formula: C4H10ClNS
Molecular Weight: 139.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2138509-52-9 |
---|---|
Molecular Formula | C4H10ClNS |
Molecular Weight | 139.64 |
IUPAC Name | N-methylthietan-3-amine;hydrochloride |
Standard InChI | InChI=1S/C4H9NS.ClH/c1-5-4-2-6-3-4;/h4-5H,2-3H2,1H3;1H |
Standard InChI Key | YITGZTCXQKIJFH-UHFFFAOYSA-N |
SMILES | CNC1CSC1.Cl |
Introduction
Chemical Identity and Structural Features
N-Methylthietan-3-amine hydrochloride belongs to the class of aliphatic amines incorporating a saturated three-membered thietan ring. The compound’s IUPAC name, N-methylthietan-3-amine hydrochloride, reflects its substitution pattern: a methyl group attached to the nitrogen atom and a hydrochloride salt form . Key identifiers include:
Property | Value |
---|---|
CAS No. | 2138509-52-9 |
Molecular Formula | C₄H₁₀ClNS |
Molecular Weight | 139.64 g/mol |
SMILES | CNC1CSC1.Cl |
InChIKey | YITGZTCXQKIJFH-UHFFFAOYSA-N |
PubChem CID | 132351247 |
The thietan ring, a sulfur-containing heterocycle, introduces strain and electronic effects that enhance reactivity, particularly in nucleophilic substitution and ring-opening reactions . The hydrochloride salt improves stability and solubility, making the compound more amenable to synthetic applications .
Synthesis and Manufacturing
While no direct synthesis protocols for N-methylthietan-3-amine hydrochloride are published, analogous methods for related thietanamines provide insight into plausible routes. A patent describing the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride (CN102503849B) offers a potential framework . Although the target compound differs, the patent’s use of 3-chloropropylamine hydrochloride as a precursor suggests a multi-step strategy involving:
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Amide Formation: Reacting a chlorinated amine with an anhydride (e.g., methacrylic anhydride) under basic conditions to form an intermediate amide .
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Nucleophilic Substitution: Displacing the chloride with a phthalimide group, followed by hydrazinolysis to free the primary amine .
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Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .
For N-methylthietan-3-amine hydrochloride, a similar approach could involve:
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Starting with a thietane-ring-containing chlorinated amine.
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Performing sequential substitutions to introduce the methylamine group.
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Final protonation with HCl to form the salt.
Reaction conditions—such as low temperatures (0–5°C) for exothermic steps and reflux for ring-opening reactions—would likely mirror those in the patent .
Physicochemical Properties
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrochloride salt’s ionic character.
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Stability: The thietan ring’s strain may render the compound prone to ring-opening under acidic or basic conditions .
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Spectroscopic Data: Predicted collision cross sections (CCS) for adducts (e.g., [M+H]+: 113.6 Ų) suggest a compact molecular structure .
Comparison with Structural Analogs
N-Methylthietan-3-amine hydrochloride shares similarities with 3-methylthietan-3-amine (CID 55281677), differing only in the N-methyl substitution and salt form :
Property | N-Methylthietan-3-amine HCl | 3-Methylthietan-3-amine |
---|---|---|
Molecular Formula | C₄H₁₀ClNS | C₄H₉NS |
Molecular Weight | 139.64 g/mol | 103.19 g/mol |
CAS No. | 2138509-52-9 | 943437-91-0 |
Salt Form | Hydrochloride | Free base |
The hydrochloride salt enhances water solubility, facilitating use in aqueous reactions, while the free base may offer advantages in organic solvents .
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